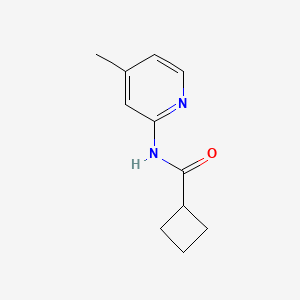

N-(4-methylpyridin-2-yl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methylpyridin-2-yl)cyclobutanecarboxamide” is a chemical compound that has been studied for its antibacterial efficacy . It has been synthesized and tested against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) .

Synthesis Analysis

The compound has been synthesized in good yield (80%) by reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) coupling reagent and pyridine which acts as solvent as well as a base .Molecular Structure Analysis

The molecular structure of “N-(4-methylpyridin-2-yl)cyclobutanecarboxamide” has been studied using molecular docking . The docking studies demonstrated the binding pocket residues involved in the active site of the β-lactamase receptor of E. coli .Applications De Recherche Scientifique

Antibacterial Applications

N-(4-methylpyridin-2-yl)cyclobutanecarboxamide: and its analogues have shown promising results in combating bacterial strains that are resistant to conventional antibiotics. One study highlighted its efficacy against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli), which is a significant concern in clinical settings due to its resistance to many antibiotics .

Molecular Docking Studies

Molecular docking studies of N-(4-methylpyridin-2-yl)cyclobutanecarboxamide analogues have been conducted to understand their interaction with bacterial enzymes. These studies help in identifying the binding pocket residues and the active site of the β-lactamase receptor of E. coli, which is crucial for designing more effective antibacterial agents .

Synthetic Chemistry

The synthesis of N-(4-methylpyridin-2-yl)cyclobutanecarboxamide involves interesting chemistry, including the reaction of thiophene-2-carboxylic acid with 2-amino-4-methylpyridine. This process not only yields the compound but also opens up avenues for creating a variety of analogues with potential antibacterial properties .

Mécanisme D'action

Target of Action

The primary target of N-(4-methylpyridin-2-yl)cyclobutanecarboxamide is the β-lactamase receptor of Escherichia coli (E. coli) . β-lactamase is an enzyme found in Gram-negative bacteria that hydrolyzes antibiotics, leading to resistance against third-generation cephalosporins .

Mode of Action

The compound interacts with the active site of the β-lactamase receptor of E. coli, as demonstrated by molecular docking studies

Biochemical Pathways

Given its target, it can be inferred that it interferes with the β-lactamase-mediated antibiotic resistance pathway inE. coli .

Result of Action

The compound exhibits antibacterial activity against extended-spectrum β-lactamase (ESBL) producing strains of E. coli . This suggests that it may inhibit the action of β-lactamase, thereby preventing the hydrolysis of antibiotics and overcoming antibiotic resistance.

Propriétés

IUPAC Name |

N-(4-methylpyridin-2-yl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-5-6-12-10(7-8)13-11(14)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSJQJNPWCTXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpyridin-2-yl)cyclobutanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2911140.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2911144.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2911149.png)

![1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine](/img/structure/B2911152.png)

![1-(4-Chlorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911156.png)

![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2911157.png)

![NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside](/img/structure/B2911158.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide](/img/structure/B2911159.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2911160.png)